Methyl 3-fluoro-5-formylpicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-fluoro-5-formylpicolinate is an organic compound with the molecular formula C8H6FNO3. It is a derivative of picolinic acid, featuring a fluorine atom at the 3-position and a formyl group at the 5-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-fluoro-5-formylpicolinate typically involves the fluorination of a suitable picolinic acid derivative followed by formylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom. The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3 .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-fluoro-5-formylpicolinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed:
Oxidation: Methyl 3-fluoro-5-carboxypicolinate
Reduction: Methyl 3-fluoro-5-hydroxymethylpicolinate
Substitution: Various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-fluoro-5-formylpicolinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-5-formylpicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The formyl group can participate in various chemical reactions, modulating the compound’s activity and stability .
Comparison with Similar Compounds
- Methyl 3-fluoro-5-carboxypicolinate
- Methyl 3-fluoro-5-hydroxymethylpicolinate
- Methyl 3-chloro-5-formylpicolinate
- Methyl 3-bromo-5-formylpicolinate
Comparison: Methyl 3-fluoro-5-formylpicolinate is unique due to the presence of both a fluorine atom and a formyl group on the pyridine ring. The fluorine atom imparts distinct electronic properties, enhancing the compound’s reactivity and stability compared to its chloro, bromo, and non-fluorinated analogs. The formyl group provides a versatile functional handle for further chemical modifications .
Properties
Molecular Formula |
C8H6FNO3 |
---|---|
Molecular Weight |
183.14 g/mol |
IUPAC Name |
methyl 3-fluoro-5-formylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H6FNO3/c1-13-8(12)7-6(9)2-5(4-11)3-10-7/h2-4H,1H3 |
InChI Key |
USEZSEYKCNFGHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.